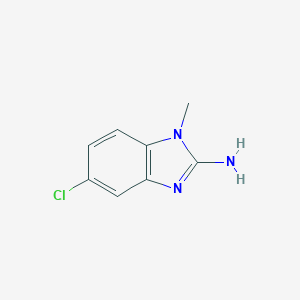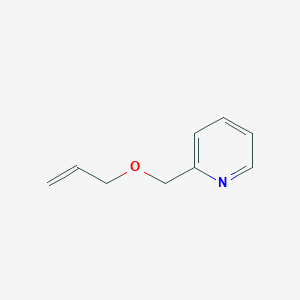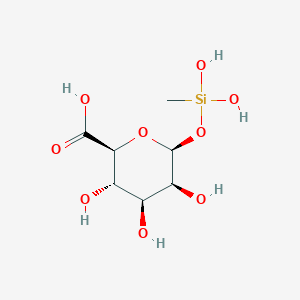
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid, commonly known as DHMSP, is a chemical compound with potential applications in various scientific fields. DHMSP is a derivative of mannuronic acid, a polysaccharide found in brown algae. DHMSP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in various research studies.
作用机制
DHMSP has been shown to interact with different proteins and enzymes in the body, such as hyaluronidase, heparinase, and chondroitinase. DHMSP can inhibit the activity of these enzymes, which are involved in the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also interact with different receptors in the body, such as toll-like receptor 4 (TLR4), which is involved in the immune response and inflammation.
生化和生理效应
DHMSP has been shown to have different biochemical and physiological effects in various research studies. DHMSP can inhibit the activity of hyaluronidase, heparinase, and chondroitinase, which can prevent the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also activate the immune response and modulate inflammation by interacting with TLR4. DHMSP has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
实验室实验的优点和局限性
DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity. DHMSP can be easily synthesized using different methods and protecting groups, which can improve its stability and solubility. DHMSP can also be easily modified to improve its bioactivity and specificity. However, DHMSP has some limitations for lab experiments, such as its potential toxicity and side effects. DHMSP should be used with caution and under proper safety guidelines.
未来方向
DHMSP has several potential future directions for research and development. DHMSP can be used as a building block for the synthesis of novel polysaccharides and glycosaminoglycans with improved properties and bioactivity. DHMSP can also be used as a drug candidate for the treatment of different diseases, such as cancer, inflammation, and neurodegenerative disorders. DHMSP can also be used as a biomaterial for tissue engineering and regenerative medicine applications. Further research is needed to explore the full potential of DHMSP and its applications in different scientific fields.
Conclusion:
In conclusion, DHMSP is a chemical compound with potential applications in various scientific fields. DHMSP can be synthesized using different methods and protecting groups, and its mechanism of action and biochemical and physiological effects have been studied in various research studies. DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity, but it also has some limitations, such as its potential toxicity and side effects. DHMSP has several potential future directions for research and development, and further studies are needed to explore its full potential and applications.
合成方法
DHMSP can be synthesized using different methods. One of the most common methods is the reaction of mannuronic acid with trimethylsilyl-diazomethane, followed by hydrolysis of the resulting compound. Another method involves the reaction of mannuronic acid with trimethylsilyl chloride, followed by hydrolysis. DHMSP can also be synthesized using different protecting groups, such as tert-butyldimethylsilyl, to improve its stability and solubility.
科学研究应用
DHMSP has potential applications in various scientific fields, including biotechnology, pharmaceuticals, and materials science. DHMSP can be used as a precursor for the synthesis of novel polysaccharides with improved properties, such as increased solubility, stability, and bioactivity. DHMSP can also be used as a building block for the synthesis of glycosaminoglycans, which are important components of the extracellular matrix and play a crucial role in cell signaling and tissue repair.
属性
CAS 编号 |
102397-69-3 |
|---|---|
产品名称 |
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid |
分子式 |
C7H14O9Si |
分子量 |
270.27 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S,6S)-6-[dihydroxy(methyl)silyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H14O9Si/c1-17(13,14)16-7-4(10)2(8)3(9)5(15-7)6(11)12/h2-5,7-10,13-14H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |
InChI 键 |
WMGVTFWUDZXSKP-QBCMYANTSA-N |
手性 SMILES |
C[Si](O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
规范 SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
其他 CAS 编号 |
102397-69-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
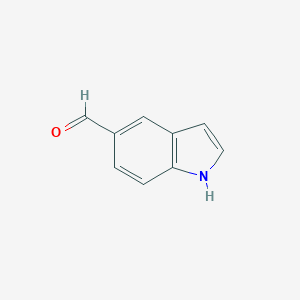
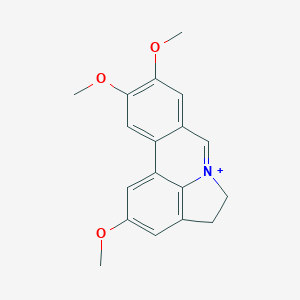
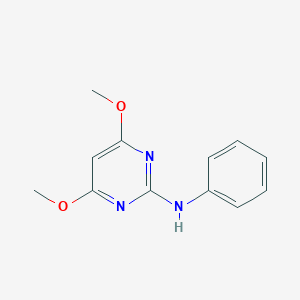
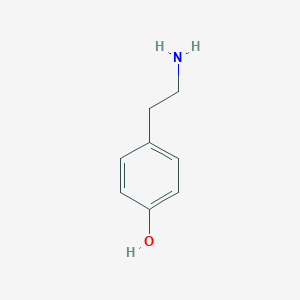
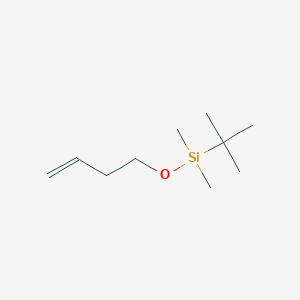
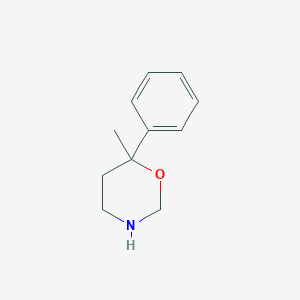
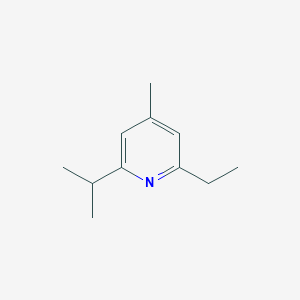
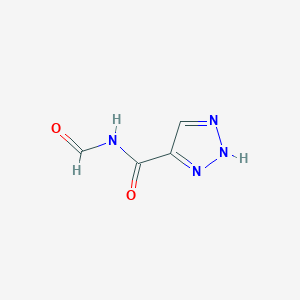
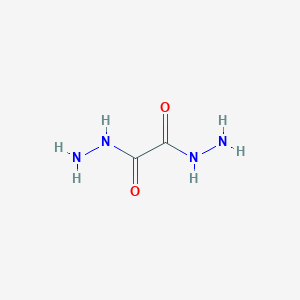
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
